Cas no 1156938-15-6 (5-(Benzyloxy)isoquinolin-8-amine)

5-(Benzyloxy)isoquinolin-8-amine 化学的及び物理的性質
名前と識別子
-
- EN300-1296235
- 1156938-15-6
- 5-(BENZYLOXY)ISOQUINOLIN-8-AMINE
- 8-Isoquinolinamine, 5-(phenylmethoxy)-
- 5-(Benzyloxy)isoquinolin-8-amine
-
- インチ: 1S/C16H14N2O/c17-15-6-7-16(13-8-9-18-10-14(13)15)19-11-12-4-2-1-3-5-12/h1-10H,11,17H2
- InChIKey: NJLAAZOEQDVXNP-UHFFFAOYSA-N
- ほほえんだ: O(CC1C=CC=CC=1)C1=CC=C(C2C=NC=CC=21)N
計算された属性
- せいみつぶんしりょう: 250.110613074g/mol
- どういたいしつりょう: 250.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 278
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 48.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
じっけんとくせい
- 密度みつど: 1.228±0.06 g/cm3(Predicted)
- ふってん: 472.6±35.0 °C(Predicted)
- 酸性度係数(pKa): 5.96±0.36(Predicted)
5-(Benzyloxy)isoquinolin-8-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1296235-2500mg |
5-(benzyloxy)isoquinolin-8-amine |
1156938-15-6 | 2500mg |
$1230.0 | 2023-09-30 | ||
Enamine | EN300-1296235-1.0g |
5-(benzyloxy)isoquinolin-8-amine |
1156938-15-6 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1296235-5000mg |
5-(benzyloxy)isoquinolin-8-amine |
1156938-15-6 | 5000mg |
$1821.0 | 2023-09-30 | ||
Enamine | EN300-1296235-500mg |
5-(benzyloxy)isoquinolin-8-amine |
1156938-15-6 | 500mg |
$603.0 | 2023-09-30 | ||
Enamine | EN300-1296235-100mg |
5-(benzyloxy)isoquinolin-8-amine |
1156938-15-6 | 100mg |
$553.0 | 2023-09-30 | ||
Enamine | EN300-1296235-250mg |
5-(benzyloxy)isoquinolin-8-amine |
1156938-15-6 | 250mg |
$579.0 | 2023-09-30 | ||
Enamine | EN300-1296235-1000mg |
5-(benzyloxy)isoquinolin-8-amine |
1156938-15-6 | 1000mg |
$628.0 | 2023-09-30 | ||
Enamine | EN300-1296235-10000mg |
5-(benzyloxy)isoquinolin-8-amine |
1156938-15-6 | 10000mg |
$2701.0 | 2023-09-30 | ||
Enamine | EN300-1296235-50mg |
5-(benzyloxy)isoquinolin-8-amine |
1156938-15-6 | 50mg |
$528.0 | 2023-09-30 |
5-(Benzyloxy)isoquinolin-8-amine 関連文献
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
5-(Benzyloxy)isoquinolin-8-amineに関する追加情報
Introduction to 5-(Benzyloxy)isoquinolin-8-amine (CAS No. 1156938-15-6)
5-(Benzyloxy)isoquinolin-8-amine, identified by the chemical compound code CAS No. 1156938-15-6, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the isoquinoline family, a class of heterocyclic aromatic organic compounds that have garnered considerable attention due to their diverse biological activities and potential applications in medicinal chemistry. The structural motif of isoquinolines, characterized by a fused benzene and pyridine ring system, serves as a privileged scaffold for the development of pharmacologically active agents.
The benzyloxy substituent at the 5-position and the amine group at the 8-position of the isoquinoline core introduce unique functional properties to the molecule. These modifications enhance its solubility, metabolic stability, and binding affinity to biological targets, making it a valuable intermediate in drug discovery programs. The 5-(Benzyloxy)isoquinolin-8-amine scaffold has been explored in various therapeutic contexts, including anticancer, antimicrobial, and anti-inflammatory applications.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of 5-(Benzyloxy)isoquinolin-8-amine, facilitating its integration into larger research projects. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have streamlined the synthesis of complex isoquinoline derivatives. These innovations have not only improved yield but also reduced costs, making 5-(Benzyloxy)isoquinolin-8-amine more accessible for industrial applications.
In the realm of medicinal chemistry, 5-(Benzyloxy)isoquinolin-8-amine has been investigated for its potential as a kinase inhibitor. Isoquinoline derivatives are known to exhibit inhibitory effects on various kinases, which are enzymes critical in cell signaling pathways. By modulating kinase activity, these compounds can disrupt aberrant signaling cascades associated with diseases such as cancer. Preclinical studies have demonstrated that derivatives of 5-(Benzyloxy)isoquinolin-8-amine can selectively inhibit certain kinases while minimizing toxicity to healthy cells.
The benzyloxy group plays a pivotal role in enhancing the pharmacokinetic properties of 5-(Benzyloxy)isoquinolin-8-amine. This moiety improves lipophilicity and reduces metabolic clearance, allowing for prolonged half-life and sustained therapeutic effects. Additionally, the presence of an amine group at the 8-position provides a site for further derivatization, enabling the creation of analogs with tailored biological activities. Such structural flexibility has been exploited to develop novel compounds with enhanced efficacy and selectivity.
Recent research has also highlighted the role of 5-(Benzyloxy)isoquinolin-8-amine in addressing neurological disorders. Isoquinoline derivatives have shown promise in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier and interact with central nervous system targets makes them attractive candidates for therapeutic intervention. Further investigation into the mechanisms of action of 5-(Benzyloxy)isoquinolin-8-amine may uncover new insights into treating these debilitating conditions.
The synthesis and application of 5-(Benzyloxy)isoquinolin-8-amine also intersect with computational chemistry and molecular modeling. Advanced computational techniques have been employed to predict binding affinities and optimize molecular structures for improved drug-like properties. These virtual screening approaches have accelerated the discovery process by identifying promising candidates for experimental validation. The integration of experimental data with computational predictions has provided a more holistic understanding of how structural modifications influence biological activity.
In conclusion, 5-(Benzyloxy)isoquinolin-8-amine (CAS No. 1156938-15-6) represents a versatile and pharmacologically relevant compound with broad applications in medicinal chemistry. Its unique structural features, combined with recent advances in synthetic methods and computational biology, position it as a valuable tool for drug discovery and development. Continued research into this molecule is likely to yield novel therapeutic agents addressing a range of human diseases.
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